molecular formula C19H19NO3S B11050597 4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11050597
M. Wt: 341.4 g/mol
InChI Key: UJBJCNMGWPCYBR-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that features a benzodioxole moiety fused with a hexahydrobenzothienopyridinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and appropriate thiophene derivatives.

    Cyclization: The key step involves the cyclization of these starting materials under controlled conditions to form the hexahydrobenzothienopyridinone core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Influencing signaling pathways that regulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.

    7-methyl-3,4,5,6,7,8-hexahydrobenzothienopyridinone derivatives: These compounds have a similar core structure and are studied for their pharmacological properties.

Uniqueness

4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C19H19NO3S/c1-10-2-4-12-16(6-10)24-19-18(12)13(8-17(21)20-19)11-3-5-14-15(7-11)23-9-22-14/h3,5,7,10,13H,2,4,6,8-9H2,1H3,(H,20,21)

InChI Key

UJBJCNMGWPCYBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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